1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyridine ring: This step involves the coupling of the pyrazole ring with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
N-methylation:
tert-Butylation: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use as a drug candidate due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide: Lacks the N-methyl group.
N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide: Lacks the tert-butyl group.
1-tert-butyl-N-methyl-1H-pyrazole-4-carboxamide: Lacks the pyridine ring.
Uniqueness
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity that are distinct from its analogs.
Properties
IUPAC Name |
1-tert-butyl-N-methyl-3-pyridin-3-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)18-9-11(13(19)15-4)12(17-18)10-6-5-7-16-8-10/h5-9H,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFFZEALNRCXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CN=CC=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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